molecular formula C9H6ClNO3 B3389507 2-(2-Chloro-4-cyanophenoxy)acetic acid CAS No. 926270-12-4

2-(2-Chloro-4-cyanophenoxy)acetic acid

Cat. No.: B3389507
CAS No.: 926270-12-4
M. Wt: 211.6 g/mol
InChI Key: JJLWMGQTXIYABP-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is characterized by the presence of a chloro and a cyano group attached to a phenoxyacetic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet (SDS) for “2-(2-Chloro-4-cyanophenoxy)acetic acid” provides information on its hazards, handling, storage, and disposal . Always refer to the SDS when handling this compound.

Preparation Methods

The synthesis of 2-(2-Chloro-4-cyanophenoxy)acetic acid typically involves the reaction of 2-chloro-4-cyanophenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

2-(2-Chloro-4-cyanophenoxy)acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and acids like hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-4-cyanophenoxy)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-cyanophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and cyano groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Chloro-4-cyanophenoxy)acetic acid can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)acetic acid: Lacks the cyano group, which affects its reactivity and biological activity.

    2-(2-Cyanophenoxy)acetic acid: Lacks the chloro group, which also influences its chemical properties and applications.

The presence of both chloro and cyano groups in this compound makes it unique and enhances its versatility in various applications .

Properties

IUPAC Name

2-(2-chloro-4-cyanophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLWMGQTXIYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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